

A Comparative Spectroscopic Analysis of 3-Amino-2-bromobenzoic Acid and Its Isomers

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Compound of Interest

Compound Name: 3-Amino-2-bromobenzoic acid

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A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of **3-Amino-2-bromobenzoic acid** and its constitutional isomers. This document provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The structural nuances arising from the varied positions of the amino, bromo, and carboxylic acid functional groups on the benzene ring give each isomer of aminobromobenzoic acid a unique spectroscopic fingerprint. Understanding these differences is paramount for unambiguous identification, purity assessment, and predicting the chemical behavior of these compounds in various research and development applications, including pharmaceutical synthesis and materials science. This guide presents a detailed comparison of the spectroscopic properties of **3-Amino-2-bromobenzoic acid** and its key isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3-Amino-2-bromobenzoic acid** and a selection of its isomers.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The positions of the N-H, C=O, and C-Br stretching vibrations are particularly diagnostic for these isomers.

Compound	Key IR Absorptions (cm ⁻¹)
3-Amino-2-bromobenzoic acid	Data not readily available in searched literature.
2-Amino-5-bromobenzoic acid	3497, 3383 (N-H stretch), 1675 (C=O stretch)[1]
4-Amino-3-bromobenzoic acid	Predicted: ~3400-3200 (N-H stretch), ~3300-2500 (O-H stretch), ~1700 (C=O stretch)[2]
General for Aromatic Carboxylic Acids	Broad O-H stretch (3300-2500), C=O stretch (1760-1690), C-O stretch (1320-1210), O-H bend (1440-1395 and 950-910)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity and electronic environment of atoms within a molecule. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the substituent positions.

¹H NMR Spectroscopic Data

Compound	Solvent	¹ H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-Amino-2-bromobenzoic acid	Data not readily available in searched literature.	
4-Amino-3-bromobenzoic acid	DMSO-d ₆	12.39 (br s, 1H, COOH), 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (s, 2H, NH ₂)[2]
3-Amino-4-bromobenzoic acid	DMSO-d ₆	~7.7 (d), ~7.5 (s), ~7.0 (d) (Signals for aromatic protons and NH ₂ not explicitly assigned)[2]

¹³C NMR Spectroscopic Data

Compound	Solvent	¹³ C NMR Chemical Shifts (δ, ppm)
3-Amino-2-bromobenzoic acid	Data not readily available in searched literature.	
4-Amino-3-bromobenzoic acid	Data not readily available in searched literature.	
General for Aromatic Carboxylic Acids	CDCl ₃	C=O (~171.5), Aromatic Carbons (range)[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all isomers of aminobromobenzoic acid have the same nominal molecular weight, their fragmentation patterns can differ, aiding in their differentiation.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
All Isomers	C ₇ H ₆ BrNO ₂	216.03	M ⁺ , [M-OH] ⁺ , [M-COOH] ⁺ . The presence of bromine results in a characteristic isotopic pattern with two major peaks separated by 2 Da (for ⁷⁹ Br and ⁸¹ Br) for bromine-containing fragments.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses described in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is intimately ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to create a fine, homogeneous powder.^[2]
- **Pellet Formation:** The resulting powder is transferred to a pellet press die, and pressure is applied to form a thin, transparent or translucent pellet.^[2]
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded for background correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample for ^1H NMR (or 20-50 mg for ^{13}C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in an NMR tube to a volume of approximately 0.6-0.7 mL.
- **Data Acquisition:** The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity. ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences on a spectrometer (e.g., 400 MHz or higher).^[2]
- **Data Processing:** The raw data (Free Induction Decay) is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.^[2]

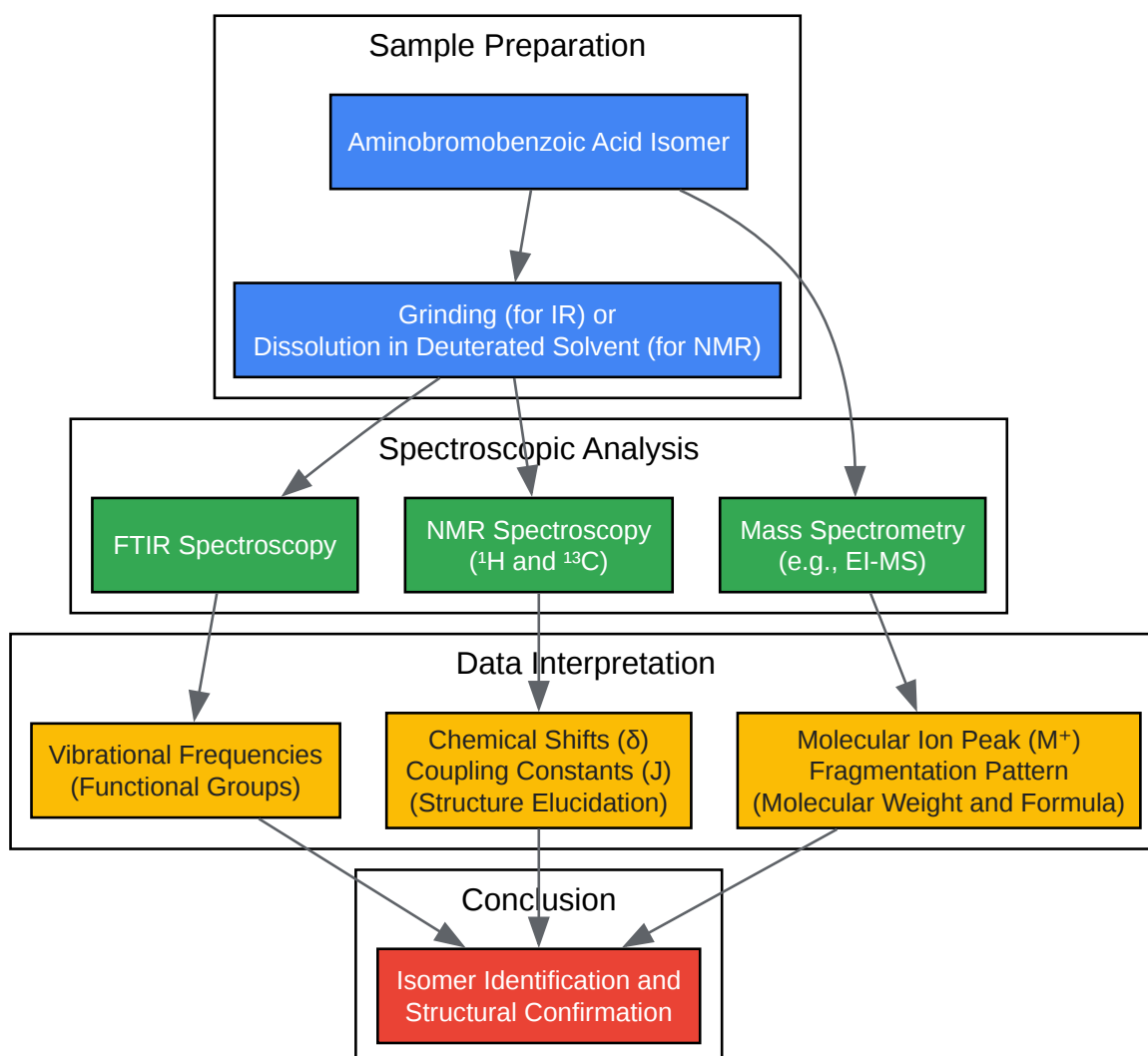
Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
- **Ionization:** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- **Mass Analysis:** The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of aminobromobenzoic acid isomers.



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Caption: A generalized workflow for the spectroscopic analysis of aminobromobenzoic acid isomers.

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